![molecular formula C12H16N2O3 B3097864 2-[(Tert-butylcarbamoyl)amino]benzoic acid CAS No. 13223-99-9](/img/structure/B3097864.png)
2-[(Tert-butylcarbamoyl)amino]benzoic acid
Descripción general
Descripción
“2-[(Tert-butylcarbamoyl)amino]benzoic acid” is a chemical compound . It is also known by its CAS Number: 20320-35-8 .
Synthesis Analysis
A method for the preparation of t-butyl esters of Nα-protected amino acid, which could potentially include “2-[(Tert-butylcarbamoyl)amino]benzoic acid”, has been described in the literature . This method involves the use of protected amino acids and t-butanol, along with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular formula of “2-[(Tert-butylcarbamoyl)amino]benzoic acid” is C12H16N2O3 . Its InChI Code is 1S/C12H15NO3/c1-12(2,3)13-10(14)8-6-4-5-7-9(8)11(15)16/h4-7H,1-3H3,(H,13,14)(H,15,16) and the InChI key is XCLHANSFIVZGFC-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of t-butyl esters of Nα-protected amino acid, including “2-[(Tert-butylcarbamoyl)amino]benzoic acid”, involves a reaction between protected amino acids and t-butanol, using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Physical And Chemical Properties Analysis
The molecular weight of “2-[(Tert-butylcarbamoyl)amino]benzoic acid” is 221.26 . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Crystallography and Magnetism
2-[(Tert-butylcarbamoyl)amino]benzoic acid has been studied in crystallography and magnetism. In a study focusing on a structurally similar compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, the substance formed chains of nitroxide to aryl CH contacts and showed antiferromagnetic properties at lower temperatures. This suggests potential applications in materials science, particularly in the field of magnetism (Baskett & Lahti, 2005).
Synthesis of Amino Acid Derivatives
The compound has been used in the synthesis of amino acid derivatives. A study demonstrated the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, where tert-Butyl bromoacetate was used as an electrophile. This indicates its utility in producing specific amino acid derivatives, which can be significant in pharmaceutical synthesis (Arvanitis et al., 1998).
Inhibition of Hepatic Gluconeogenesis and Lipogenesis
Research has shown that benzoic acid derivatives, including compounds structurally similar to 2-[(Tert-butylcarbamoyl)amino]benzoic acid, can inhibit hepatic gluconeogenesis and lipogenesis. This inhibition indicates potential therapeutic applications in treating disorders related to glucose and lipid metabolism (McCune et al., 1982).
Asymmetric Synthesis and Catalysis
The compound has been implicated in asymmetric synthesis and catalysis. For instance, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown high enantioselectivities in catalytic activities. These findings suggest the compound's potential role in developing new catalytic methods for asymmetric synthesis, which is crucial in the creation of chiral pharmaceuticals (Imamoto et al., 2012).
Electrospray Ionization Mass Spectrometry
In mass spectrometry, benzoic acid derivatives, including those structurally similar to 2-[(Tert-butylcarbamoyl)amino]benzoic acid, have been studied for their behavior in electrospray ionization. This research provides insights into the mass spectrometric analysis of such compounds, which is essential for their characterization and analysis in various scientific applications (Schug & McNair, 2003).
Synthesis of Chiral Auxiliaries
The compound has been used in the synthesis of new chiral auxiliaries, which are essential in enantioselective synthesis. Such chiral auxiliaries are crucial for the production of enantiomerically pure compounds, a key aspect of pharmaceutical synthesis (Studer et al., 1995).
Safety and Hazards
The compound is associated with several hazard statements, including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-(tert-butylcarbamoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)14-11(17)13-9-7-5-4-6-8(9)10(15)16/h4-7H,1-3H3,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKBQJLJFWOKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



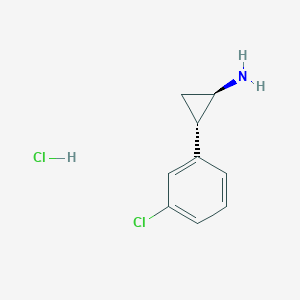
![5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3097791.png)
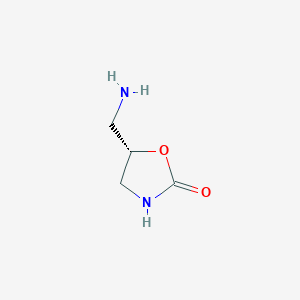

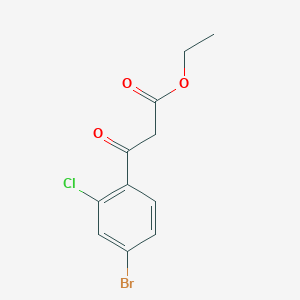
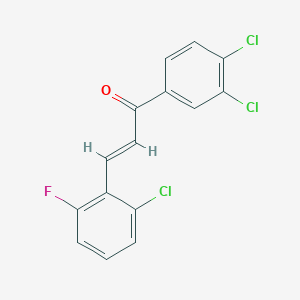

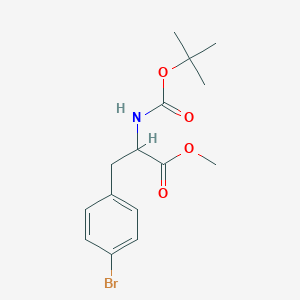

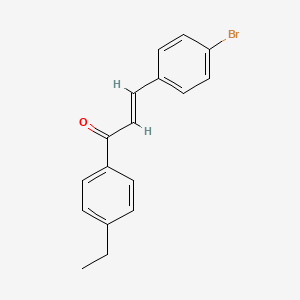
![1H-Imidazo[4,5-c]quinolin-4-amine](/img/structure/B3097847.png)
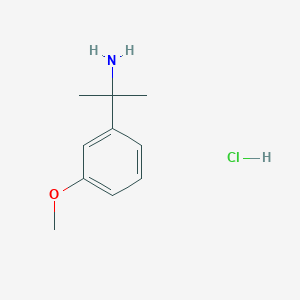
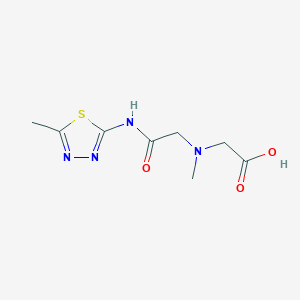
![[(3aR,4R,6R,6aS)-6-Amino-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-yl]methanol](/img/structure/B3097890.png)